molecular formula C16H23F3N2 B5366064 1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine

1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine

Cat. No. B5366064
M. Wt: 300.36 g/mol
InChI Key: XHZXJVXUBXCOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family of drugs. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained attention for its potential use in scientific research.

Mechanism of Action

1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine acts on the central nervous system by binding to serotonin receptors. It has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound also inhibits the reuptake of dopamine, which is a neurotransmitter involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. This compound has also been found to increase heart rate and blood pressure, which can be dangerous in high doses.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine in lab experiments is its ability to selectively target serotonin and dopamine receptors. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, this compound has limitations in terms of its potential for toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine. One area of research is the development of new compounds based on the structure of this compound that have improved pharmacological properties and fewer side effects. Another area of research is the investigation of the role of this compound in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound.

Synthesis Methods

1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine is synthesized through a multi-step process that involves the reaction of 1-(2-methylbenzyl)piperazine with 3,3,3-trifluoro-2-methylpropylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure.

Scientific Research Applications

1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine has been studied extensively for its potential use in scientific research. It has been found to have a variety of pharmacological effects, including serotonin receptor agonism and inhibition of dopamine reuptake. These effects make this compound a potential candidate for the treatment of various psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(3,3,3-trifluoro-2-methylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2/c1-13-5-3-4-6-15(13)12-21-9-7-20(8-10-21)11-14(2)16(17,18)19/h3-6,14H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZXJVXUBXCOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.